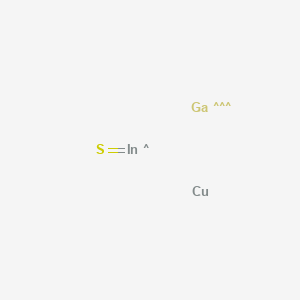
Pubchem_71353414
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71353414 is a chemical compound listed in the PubChem database, a public repository for chemical substances and their biological activities. This compound is part of a vast collection of chemical information that serves as a key resource for scientists, students, and the general public .
Preparation Methods
The preparation methods for Pubchem_71353414 involve various synthetic routes and reaction conditions. These methods can include solid, liquid, or gas phase precursors. For instance, physical vapor deposition (PVD) methods such as pulsed laser deposition (PLD) and radio frequency (RF) magnetron sputtering, as well as chemical methods like chemical solution deposition (CSD) and chemical vapor deposition (CVD), are commonly used . Industrial production methods may also involve advanced fabrication techniques to ensure high purity and yield.
Chemical Reactions Analysis
Pubchem_71353414 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions can involve nucleophiles or electrophiles, leading to the formation of various major products .
Scientific Research Applications
Pubchem_71353414 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methodologies. In biology, it can be employed in biochemical assays to investigate its effects on biological systems. In medicine, this compound may be explored for its potential therapeutic properties, including drug discovery and development. Industrial applications might include its use in the production of advanced materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of Pubchem_71353414 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary, but they often involve key biochemical processes such as signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Pubchem_71353414 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with analogous chemical structures or functional groups. For instance, compounds listed in databases like ChEMBL, KEGG Compound, or DrugBank may share similarities with this compound. this compound may exhibit distinct properties or activities that set it apart from these related compounds .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its preparation methods, chemical reactions, and diverse applications make it a valuable subject of study
Properties
CAS No. |
177715-13-8 |
|---|---|
Molecular Formula |
CuGaInS |
Molecular Weight |
280.15 g/mol |
InChI |
InChI=1S/Cu.Ga.In.S |
InChI Key |
ZYKFSBAAEDOZFX-UHFFFAOYSA-N |
Canonical SMILES |
S=[In].[Cu].[Ga] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















